molecular formula C21H14BrClN2O B4748706 3-[(4-bromophenyl)amino]-6-chloro-4-phenylquinolin-2(1H)-one

3-[(4-bromophenyl)amino]-6-chloro-4-phenylquinolin-2(1H)-one

Cat. No.: B4748706
M. Wt: 425.7 g/mol
InChI Key: AGTNTLAPOCCDOY-UHFFFAOYSA-N
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Description

3-[(4-bromophenyl)amino]-6-chloro-4-phenylquinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family. This compound is characterized by its complex structure, which includes a quinoline core substituted with bromophenyl, chlorophenyl, and phenyl groups. It is of significant interest in medicinal chemistry due to its potential biological activities.

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential uses. For example, it could be investigated for potential medicinal properties, given that other quinolinone derivatives have been studied for their biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-bromophenyl)amino]-6-chloro-4-phenylquinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Substitution Reactions:

    Coupling Reactions: The final step involves coupling the substituted quinoline with phenyl groups using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-[(4-bromophenyl)amino]-6-chloro-4-phenylquinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives depending on the substituents used.

Scientific Research Applications

3-[(4-bromophenyl)amino]-6-chloro-4-phenylquinolin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-bromophenyl)amino]-6-chloroquinoline
  • 6-chloro-4-phenylquinoline
  • 3-(4-bromophenyl)-6-chloroquinoline

Uniqueness

3-[(4-bromophenyl)amino]-6-chloro-4-phenylquinolin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromophenyl, chlorophenyl, and phenyl groups on the quinoline core makes it a versatile compound for various applications.

Properties

IUPAC Name

3-(4-bromoanilino)-6-chloro-4-phenyl-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14BrClN2O/c22-14-6-9-16(10-7-14)24-20-19(13-4-2-1-3-5-13)17-12-15(23)8-11-18(17)25-21(20)26/h1-12,24H,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGTNTLAPOCCDOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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